molecular formula C20H29N3O B3850685 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B3850685
M. Wt: 327.5 g/mol
InChI Key: MJNWBUQLIRSJIA-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as APPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential therapeutic properties and unique chemical structure.

Mechanism of Action

The exact mechanism of action of 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This may contribute to its potential therapeutic effects on mood and motivation.
Biochemical and Physiological Effects:
1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects in animal studies. It has been reported to increase locomotor activity, induce hyperthermia, and produce rewarding effects. It has also been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its unique chemical structure, which allows for the study of its potential therapeutic properties in relation to dopamine and serotonin receptors. However, one limitation is the moderate yield and purity of the compound, which may affect the reproducibility of results.

Future Directions

There are several future directions for research on 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One direction is the investigation of its potential therapeutic properties in the treatment of substance abuse and addiction. Another direction is the study of its effects on other neurotransmitter systems, such as the noradrenergic and GABAergic systems. Additionally, further optimization of the synthesis method may lead to higher yields and purities of the compound, which would improve its utility in lab experiments.
In conclusion, 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties and unique chemical structure. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine may lead to the development of new treatments for various neurological and psychiatric disorders.

Scientific Research Applications

1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have an affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward. 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been investigated for its potential use as a tool in the study of drug addiction and substance abuse.

properties

IUPAC Name

1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-18(24)22-12-9-20(10-13-22)23-16-14-21(15-17-23)11-5-8-19-6-3-2-4-7-19/h2-8,20H,9-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNWBUQLIRSJIA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC(CC1)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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